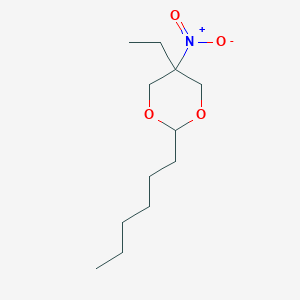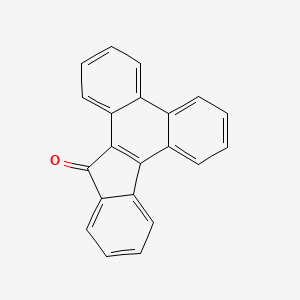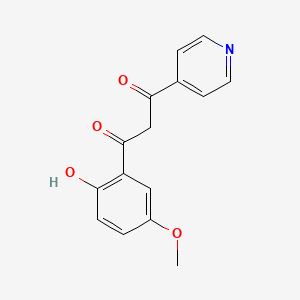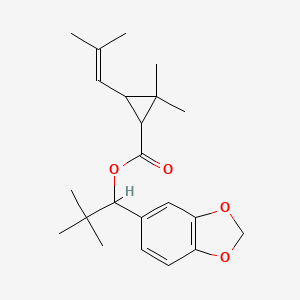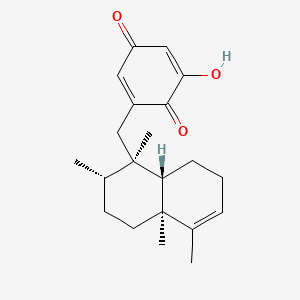
Avarone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avarone A is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant interest due to its diverse biological activities, including insulin-sensitizing and mimetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Avarone A can be synthesized from its precursor, avarol, through an oxidation reaction. The oxidation of avarol to this compound typically involves the use of oxidizing agents such as potassium permanganate or other suitable oxidants in an organic solvent .
Industrial Production Methods: Industrial production of this compound involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to this compound. The extraction process includes solvent extraction and purification steps to isolate avarol, which is then subjected to oxidation under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Avarone A undergoes various chemical reactions, including:
Oxidation: Conversion of avarol to this compound.
Reduction: Reduction of this compound back to avarol.
Substitution: Nucleophilic addition of thiols or p-chloroaniline to this compound to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an organic solvent.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Thiols or p-chloroaniline in ethanol-water mixture.
Major Products Formed:
Oxidation: this compound.
Reduction: Avarol.
Substitution: Various alkylthio and p-chlorophenyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Avarone A exerts its effects through multiple mechanisms:
Insulin-Sensitizing and Mimetic Activity: this compound inhibits protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin receptor, thereby improving insulin sensitivity.
Antiparasitic Activity: The antiparasitic effects of this compound are believed to be mediated by the formation of a toxic semiquinone radical species, which disrupts the cellular processes of parasites.
Comparación Con Compuestos Similares
Avarone A is unique among sesquiterpene quinones due to its dual targeting of PTP1B and AKR1B1, making it a promising multitarget drug for diabetes . Similar compounds include:
Thiazinoquinone Derivatives: Semisynthetic derivatives of this compound with enhanced antiparasitic properties.
4′-Leucine-Avarone: A derivative synthesized from avarol, showing increased specificity towards certain cancer cell lines.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
130203-67-7 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-13-6-5-7-18-20(13,3)9-8-14(2)21(18,4)12-15-10-16(22)11-17(23)19(15)24/h6,10-11,14,18,23H,5,7-9,12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |
Clave InChI |
RQEBMLJSOUMSIH-FEHMIHBQSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


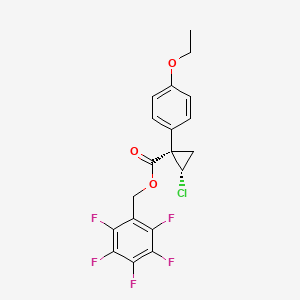
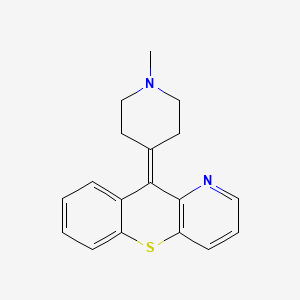

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
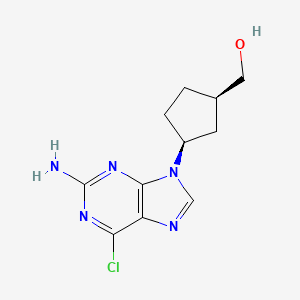
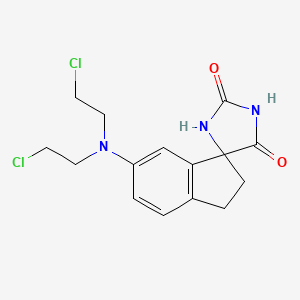

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
